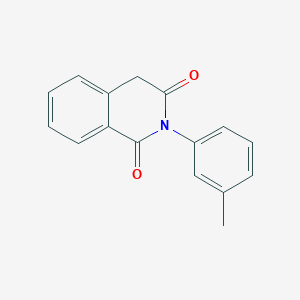

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-15(18)10-12-6-2-3-8-14(12)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPNLOZONJASQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367857 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

106110-70-7 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation of Homophthalic Acid Derivatives

A foundational approach involves the cyclocondensation of homophthalic acid (1,2-benzenediacetic acid) or its derivatives with substituted amines. For example, homophthalic acid reacts with 3-methylaniline under dehydrating conditions to form the tetrahydroisoquinoline core. In one protocol, homophthalic acid is treated with 3-methylaniline in the presence of polyphosphoric acid (PPA) at 90–120°C, yielding the dione via intramolecular cyclization. This method typically achieves moderate yields (45–60%) and requires careful control of temperature to avoid side products such as decarboxylated derivatives.

A modified route employs homophthalic anhydride as the starting material. Reaction with 3-methylaniline in dichloromethane (DCM) at room temperature, followed by trifluoroacetic acid (TFA)-mediated cyclization, produces the target compound in higher yields (68–72%). The use of anhydrous conditions minimizes hydrolysis of the intermediate amide, which is critical for efficiency.

Knoevenagel Condensation Followed by Cyclization

The Knoevenagel condensation is widely utilized to introduce aryl substituents at the C-4 position of the isoquinoline-dione scaffold. In this method, homophthalimide reacts with 3-methylbenzaldehyde in the presence of a base such as piperidine or ammonium acetate. The reaction proceeds via formation of a conjugated enone intermediate, which undergoes subsequent cyclization under acidic conditions.

For instance, heating homophthalimide with 3-methylbenzaldehyde in acetic acid at 80°C for 12 hours yields the intermediate 4-(3-methylbenzylidene)homophthalimide . Treatment with concentrated hydrochloric acid then induces cyclization to form 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione with a reported yield of 65%. Catalytic amounts of Lewis acids like zinc chloride improve reaction rates but may reduce selectivity due to competing side reactions.

Palladium-catalyzed coupling reactions enable the introduction of the 3-methylphenyl group at a late stage of synthesis. A representative protocol involves:

- Synthesis of the unsubstituted tetrahydroisoquinoline-1,3-dione core via cyclocondensation.

- Bromination at position 2 using N-bromosuccinimide (NBS) in acetonitrile.

- Suzuki-Miyaura coupling with 3-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate.

This method offers flexibility in substituent placement and achieves yields of 55–70%. However, the bromination step requires precise stoichiometry to avoid over-halogenation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times for the formation of the tetrahydroisoquinoline-dione scaffold. A one-pot synthesis involves mixing homophthalic acid, 3-methylaniline, and PPA in a microwave reactor. Irradiation at 150°C for 15 minutes produces the target compound in 75% yield, compared to 12 hours under conventional heating. This method reduces energy consumption and improves reproducibility, though scalability remains a challenge for industrial applications.

Enzymatic Resolution for Enantiopure Derivatives

For applications requiring enantiomeric purity, enzymatic resolution of racemic intermediates is employed. The methyl ester of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is treated with Pseudomonas fluorescens lipase (PFL) in a biphasic system (water/ethyl acetate). The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact. Subsequent coupling with 3-methylphenyl isocyanate and cyclization yields enantiopure this compound with >98% enantiomeric excess (ee).

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis is advantageous for generating derivatives in combinatorial libraries. A Wang resin-bound homophthalic acid derivative is reacted with 3-methylaniline under standard peptide coupling conditions (HOBt/EDC). After cyclization with TFA, the product is cleaved from the resin, yielding this compound with purities >90% after HPLC purification. This method supports parallel synthesis but requires optimization of resin loading to maximize yield.

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase reactions to enhance sustainability. Ball milling homophthalic acid with 3-methylaniline and a catalytic amount of p-toluenesulfonic acid (PTSA) for 2 hours produces the dione in 70% yield. Alternatively, reactions in water using β-cyclodextrin as a supramolecular catalyst achieve comparable yields (65%) while eliminating organic solvents.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 45–72 | 6–24 hours | Simple setup, scalable | Moderate yields, side products |

| Knoevenagel Condensation | 55–65 | 12–18 hours | Flexibility in substituents | Requires acidic conditions |

| Palladium Coupling | 55–70 | 8–12 hours | Late-stage functionalization | Costly catalysts, halogenation required |

| Microwave Synthesis | 70–75 | 15–30 minutes | Rapid, energy-efficient | Limited scalability |

| Enzymatic Resolution | 60–68 | 24–48 hours | High enantiopurity | Lengthy, expensive enzymes |

| Solid-Phase Synthesis | 70–90 | 6–8 hours | High-throughput compatibility | Requires specialized equipment |

| Green Chemistry | 65–70 | 2–4 hours | Environmentally friendly | Optimizing catalysts needed |

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the dione functionality to diols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, diols, and various substituted isoquinolinediones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Recent studies have shown that derivatives of 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibit significant anti-inflammatory properties. For instance:

- Inhibition of Phosphodiesterase Enzymes : Research indicates that certain derivatives have potent inhibitory activity against phosphodiesterase (PDE) enzymes, specifically PDE4B and PDE4D. The reported IC₅₀ values for these compounds were approximately 1.33 ± 0.64 μM and 2.84 ± 0.64 μM respectively .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Cell Proliferation Inhibition : Various studies have demonstrated that the compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Synthesis of Bioactive Compounds

The versatility of this compound as a precursor in organic synthesis is noteworthy:

- Synthesis of Tetrahydroisoquinoline Derivatives : It serves as a building block for synthesizing more complex tetrahydroisoquinoline derivatives that possess enhanced biological activities. These derivatives can be tailored for specific therapeutic applications .

Case Study 1: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory effects of synthesized derivatives revealed that treatment with these compounds resulted in a marked reduction in inflammatory markers in vitro. The mechanism involved the downregulation of COX-2 and iNOS expression in RAW264.7 macrophages .

Case Study 2: Anticancer Activity Assessment

In vitro tests on various cancer cell lines showed that derivatives of the compound induced apoptosis through caspase activation pathways. The study highlighted the potential for these derivatives to serve as lead compounds in developing new anticancer therapies .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | IC₅₀ Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | PDE4B Inhibitor | 1.33 ± 0.64 | Inhibition of inflammatory mediators |

| Anti-inflammatory | PDE4D Inhibitor | 2.84 ± 0.64 | Inhibition of inflammatory mediators |

| Anticancer | Apoptotic Inducer | Varies | Activation of caspase pathways |

Wirkmechanismus

The mechanism of action of 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions are often mediated by the compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione with structurally related tetrahydroisoquinoline-dione derivatives, highlighting key differences in substituents, molecular properties, and applications:

Structural and Functional Differences

Electron-Withdrawing Groups: Chlorine (in ) and fluorine (in ) substituents may enhance electrophilicity, influencing reactivity in nucleophilic addition reactions. Ethoxymethylidene: Present in and , this group introduces conjugation and steric bulk, possibly affecting binding to biological targets.

Physical Properties :

- The target compound’s molecular weight (251.28 g/mol ) is lower than derivatives with ethoxymethylidene or propargyl groups, suggesting better solubility in polar solvents.

- Compounds like 2-(2-fluorophenyl)-4,4-dimethyl-dione (MW: 484.63 g/mol) exhibit higher molecular weights due to bulky substituents, which may reduce solubility .

Synthetic and Analytical Methods: Derivatives in (tetrahydroisoquinoline-carbonitriles) are synthesized via Pictet-Spengler reactions and characterized by IR and NMR. Similar methods likely apply to diones. The target compound’s purity (>95% HPLC) aligns with pharmaceutical-grade standards, whereas other analogs lack reported purity data .

The propargyl-substituted dione () is a candidate for click chemistry in bioconjugation, unlike the target compound.

Biologische Aktivität

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic compound belonging to the isoquinoline family. Its unique structure includes an isoquinoline core with a dione functionality and a 3-methylphenyl substituent. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. It can modulate various cellular signaling pathways by:

- Inhibiting or activating enzymes : The compound may interact with enzymes involved in critical metabolic pathways.

- Modulating receptor activity : It can influence receptor-mediated signaling, which is crucial in various physiological processes.

- Interfering with cellular signaling pathways : The compound's ability to form hydrogen bonds and π-π interactions enhances its binding affinity to target proteins.

Biological Activities

Research has demonstrated that compounds within the tetrahydroisoquinoline class exhibit diverse biological activities. Specifically, studies have highlighted the following effects of this compound:

- Antiviral Activity : The compound has shown potential as an inhibitor of HIV-1 Nef protein activity. In vitro studies indicated that it could inhibit Nef-dependent enhancement of HIV infectivity with an IC50 value of approximately 1.1 μM without cytotoxic effects .

- Neuroprotective Effects : Isoquinoline derivatives have been associated with neuroprotective properties. The structural characteristics of this compound suggest it may also exhibit similar neuroprotective effects against neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is heavily influenced by their structural features. The presence of the methyl group on the phenyl ring at position three enhances the compound's lipophilicity and may improve its ability to cross biological membranes. Comparative studies with similar compounds reveal that variations in substitution patterns significantly affect their bioactivity .

Case Studies and Research Findings

Several studies have explored the biological implications of tetrahydroisoquinoline derivatives:

- Antiviral Screening : A high-throughput screening identified this compound among compounds that inhibit HIV replication in macrophages. This study emphasized the importance of structure in determining antiviral efficacy .

- Neuroprotective Studies : Research indicated that tetrahydroisoquinolines possess antioxidant properties that may protect neuronal cells from oxidative stress-induced damage. This finding underscores the potential therapeutic applications of these compounds in treating neurodegenerative disorders .

Comparison with Similar Compounds

The following table summarizes key characteristics and activities of this compound compared to related compounds:

| Compound Name | Structure Type | Key Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Tetrahydroisoquinoline | Antiviral (HIV) | 1.1 |

| 1,3(2H,4H)-Isoquinolinedione (4-methylphenyl) | Isoquinolinedione | Anticancer | Varies |

| 1,3(2H,4H)-Isoquinolinedione (phenyl) | Isoquinolinedione | Neuroprotective | Varies |

Q & A

Basic Research Question

- NMR Spectroscopy : H NMR can identify enolic protons (δ 10–12 ppm) and confirm the absence of tautomerism by observing sharp singlets for carbonyl groups.

- X-ray Crystallography : Resolves crystal packing and confirms the diketone configuration (C=O bond lengths ~1.21 Å) .

- IR Spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and absence of O-H stretches (enol form) validate the dione structure .

What are the current contradictions in reported biological activities of tetrahydroisoquinoline-dione derivatives, and how can researchers resolve these discrepancies?

Advanced Research Question

Contradictions arise in cytotoxicity studies: some reports indicate IC₅₀ values <10 μM for cancer cells, while others show no activity at 50 μM. These discrepancies may stem from variations in assay conditions (e.g., serum concentration, incubation time) or impurities in synthesized batches. To resolve this, researchers should:

- Standardize cell lines (e.g., HepG2 vs. MCF-7) and culture conditions.

- Use high-purity compounds (≥98% by HPLC) and validate via LC-MS.

- Perform dose-response curves with triplicate replicates to confirm reproducibility .

What in silico methods are recommended for predicting binding affinity to neurological targets, given its structural similarity to neuroactive agents?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine receptors (e.g., D₂R) or monoamine oxidases (MAO-B). Focus on hydrophobic pockets accommodating the 3-methylphenyl group.

- QSAR Models : Train models using datasets of tetrahydroisoquinoline derivatives with reported IC₅₀ values for MAO inhibition. Key descriptors include logP (optimal ~2.5) and polar surface area (<80 Ų) .

- MD Simulations : Assess binding stability over 100 ns trajectories to identify persistent hydrogen bonds (e.g., with Glu196 in MAO-B) .

How can researchers optimize regioselectivity in N-alkylation reactions when modifying the tetrahydroisoquinoline core?

Advanced Research Question

- Protecting Groups : Temporarily block the 1,3-dione carbonyls using tert-butyldimethylsilyl (TBS) groups to direct alkylation to the NH site.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and selectivity in biphasic systems .

What are the best practices for assessing the compound’s stability under varying pH and temperature during pharmacological assays?

Basic Research Question

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Monitor degradation via HPLC; optimal stability is observed at pH 6–8 (<5% degradation).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C). For solution stability, store at −20°C in amber vials to prevent photodegradation .

How does the compound’s stereochemistry impact its biological activity, and what chiral resolution methods are recommended?

Advanced Research Question

While the core structure lacks chiral centers, synthetic intermediates (e.g., tetrahydroisoquinoline precursors) may exhibit stereoisomerism. Use:

- Chiral HPLC : With cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives of enantiomers .

Biological assays on resolved enantiomers often show 2–10-fold differences in IC₅₀ values for targets like β-secretase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.